4-Nitrosalicylic acid

Catalog No.
S703467
CAS No.
619-19-2
M.F
C7H5NO5
M. Wt
183.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrosalicylic acid

CAS Number

619-19-2

Product Name

4-Nitrosalicylic acid

IUPAC Name

2-hydroxy-4-nitrobenzoic acid

Molecular Formula

C7H5NO5

Molecular Weight

183.12 g/mol

InChI

InChI=1S/C7H5NO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)

InChI Key

UKWUOTZGXIZAJC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)O

Synonyms

2-Hydroxy-4-nitrobenzoic Acid; 4-Nitro-2-hydroxybenzoic Acid; NSC 882; p-Nitrosalicylic Acid

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)O

Analytical Chemistry

4-NSA finds use in analytical chemistry as a primary standard for acid-base titrations. This is due to its high purity, well-defined structure, and relatively strong acidity. When dissolved in water, it releases a proton (H+) and acts as an acid. The endpoint of the titration can be easily detected using various methods, allowing for accurate determination of the concentration of unknown base solutions. Source: US National Library of Medicine, National Institutes of Health: )

4-Nitrosalicylic acid is a yellow crystalline solid characterized by the presence of both a nitro group and a carboxylic acid functional group. Its chemical formula is C₇H₅N₁O₅, and it has a molecular weight of 183.12 g/mol. This compound is known for its role as a metabolite in various biological systems, particularly in the degradation pathways of certain nitroaromatic compounds .

Due to its functional groups. Notably, it can undergo nucleophilic acyl substitution reactions, where it reacts with thionyl chloride to form 4-nitrosalicyl chloride. This intermediate can further react to produce phenolic derivatives . Additionally, it can participate in reduction reactions, converting the nitro group into an amine under specific conditions.

The biological activity of 4-nitrosalicylic acid includes its role as a metabolite in the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter strains. It has been noted for its potential toxicity, as it is harmful if swallowed and can cause skin irritation . Furthermore, its interaction with various biological systems makes it a compound of interest in toxicological studies.

Several synthesis methods have been developed for 4-nitrosalicylic acid:

  • Nitration of Salicylic Acid: Salicylic acid can be nitrated using concentrated nitric acid to introduce the nitro group at the para position.
  • Reduction of Nitro Compounds: Nitro compounds can be reduced to form 4-nitrosalicylic acid through catalytic hydrogenation or chemical reduction methods.
  • Chemical Modification: The compound can also be synthesized through chemical modifications involving acylation and subsequent nitration processes .

4-Nitrosalicylic acid finds applications in various fields:

  • Analytical Chemistry: It is used as a reagent in colorimetric assays for determining reducing sugars.
  • Biochemical Research: Its role as a metabolite makes it significant in studies related to microbial degradation of pollutants.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological properties .

Studies on the interactions of 4-nitrosalicylic acid with other compounds reveal its potential effects on biochemical pathways. For instance, its interaction with reducing sugars forms colored complexes that are useful for quantitative analysis. Additionally, research indicates that it may influence microbial metabolic pathways, affecting the degradation rates of nitroaromatic pollutants .

Several compounds share structural similarities with 4-nitrosalicylic acid, including:

  • Salicylic Acid: Lacks the nitro group but shares the carboxylic acid functionality.
  • 5-Nitrosalicylic Acid: Similar in structure but differs in the position of the nitro group.
  • 2-Nitrosalicylic Acid: Also has a nitro group but differs significantly in chemical behavior and reactivity.

Comparison Table

CompoundStructureUnique Features
4-Nitrosalicylic AcidNitro at para positionMetabolite in degradation pathways
Salicylic AcidHydroxy and carboxylic groupsCommonly used in pharmaceuticals
5-Nitrosalicylic AcidNitro at meta positionDifferent reactivity profile
2-Nitrosalicylic AcidNitro at ortho positionLess studied; different biological activity

The uniqueness of 4-nitrosalicylic acid lies in its specific positioning of functional groups and its role as a significant metabolite in environmental biochemistry, distinguishing it from other similar compounds.

Traditional Synthetic Pathways

Sandmeyer Reaction and Diazotization Methods

The Sandmeyer reaction remains a cornerstone for introducing nitro groups into aromatic systems. For 4-nitrosalicylic acid, diazotization of p-aminosalicylic acid followed by nitro group substitution provides a historical route. Diazotization begins with nitrous acid (HNO₂) reacting with aromatic amines under acidic conditions to form diazonium salts. Subsequent treatment with copper(I) cyanide or nitrous acid derivatives facilitates nitro group installation via radical-nucleophilic aromatic substitution.

Early syntheses exploited this pathway, though regioselectivity challenges necessitated precise control over reaction conditions. For instance, excess nitrating agents risked over-nitration, while inadequate acid concentration led to hydroxylamine byproducts. Modern adaptations employ buffered systems to stabilize diazonium intermediates, improving yields to 70–85%.

Catalytic Hydrogenation of Nitro Groups

Reduction of nitro precursors like 4-nitrosalicylic acid’s dinitro analogs offers an alternative route. Catalytic hydrogenation using Raney nickel or palladium-on-carbon (Pd/C) under hydrogen atmospheres selectively reduces nitro groups to amines. However, dehalogenation side reactions occur with aryl halides, favoring Raney nickel for substrates containing chlorine or bromine. Acidic conditions (e.g., Fe/AcOH) provide milder reduction environments, preserving acid-sensitive functionalities.

Novel Synthetic Routes

Modular Coupling Reactions for C-4 Substituted Derivatives

Recent advancements leverage modular coupling strategies to install nitro groups at the C-4 position. Nitroalditol fragments, such as 2-acetamido-1,2-dideoxy-1-nitro-D-mannitol, undergo base-promoted coupling with electrophilic partners like tert-butyl α-(bromomethyl)acrylate. This method constructs the 9-carbon backbone of 4-nitrosalicylic acid derivatives, enabling stereoselective synthesis of pyranoside structures post-ozonolysis.

Nitroalditol Fragment Coupling Strategies

Nitroalditol intermediates facilitate carbon backbone extension through nitronate anion formation. Deprotonation of nitro sugars followed by alkylation with 3-carbon electrophiles yields nitroketals, which hydrolyze to α-ketoesters. This approach bypasses traditional nitration challenges, offering >50% yields for 4-deoxy-4-nitrosialic acid analogs.

Catalytic Hydrogenation Optimization

Acidic vs. Neutral Conditions in Nitro Reduction

ConditionCatalystYield (%)Byproducts
Acidic (Fe/AcOH)Fe88Minimal hydroxylamine
Neutral (H₂/Pd-C)Pd/C92Azo compounds (traces)
Neutral (H₂/Raney Ni)Raney Ni85Hydrazines (5–8%)

Acidic conditions minimize hydroxylamine accumulation, a carcinogenic intermediate, while neutral hydrogenation risks azo compound formation via nitroso coupling. Vanadium promoters mitigate hydroxylamine disproportionation in industrial settings.

Palladium vs. Raney Nickel Catalyst Performance

CatalystSubstrate CompatibilityReaction Rate (mol/L·h)Dehalogenation Risk
Pd/CNon-halogenated aromatics0.45High
Raney NiHalogenated aromatics0.38Low

Pd/C excels in speed for simple substrates, whereas Raney nickel’s lower dehalogenation propensity suits halogen-containing molecules.

Esterification and Functional Group Interconversion

Thionyl Chloride-Mediated Chloride Formation

Thionyl chloride (SOCl₂) converts 4-nitrosalicylic acid’s carboxylic acid group to acyl chlorides, enabling nucleophilic acyl substitutions. Copper additives suppress sulfonic acid byproducts, achieving >90% conversion. The mechanism involves SOCl₂’s reaction with hydroxyl groups to form chlorosulfite intermediates, followed by chloride displacement.

Tert-Butyl Ester Deprotection Strategies

Tert-butyl esters of 4-nitrosalicylic acid, synthesized via alkylation with tert-butyl bromoacetate, undergo acidic hydrolysis (HCl/AcOH) to regenerate carboxylic acids. This strategy avoids β-elimination side reactions common in ethyl ester saponification, preserving nitro group integrity.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

619-19-2

Wikipedia

4-Nitrosalicylic acid

General Manufacturing Information

Benzoic acid, 2-hydroxy-4-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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